molecular formula C6H18O3Si2 B101918 Tetramethyl-1,3-dimethoxydisiloxane CAS No. 18187-24-1

Tetramethyl-1,3-dimethoxydisiloxane

Cat. No.: B101918
CAS No.: 18187-24-1
M. Wt: 194.38 g/mol
InChI Key: XKINWJBZPLWKCW-UHFFFAOYSA-N
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Description

Tetramethyl-1,3-dimethoxydisiloxane is a functional disiloxane that serves as a versatile precursor and building block in materials science research. Its molecular structure, featuring hydrolyzable methoxy groups, allows it to be used in the synthesis of specialized silicone polymers and as a starting material for creating tailored organosilicon compounds . Researchers utilize this compound in the development of advanced materials, including thin films and coatings, through processes like chemical vapor deposition. In a related application, plasma deposition of tetramethyl disiloxane has been used to create silicone-like dense films on microporous supports for the creation of separation membranes, demonstrating the value of this class of compounds in material fabrication . This reactivity makes this compound a valuable reagent for investigating new synthetic routes and for the surface modification of various substrates to alter their physical and chemical properties.

Properties

IUPAC Name

methoxy-[methoxy(dimethyl)silyl]oxy-dimethylsilane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H18O3Si2/c1-7-10(3,4)9-11(5,6)8-2/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKINWJBZPLWKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)O[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334053
Record name TETRAMETHYL-1,3-DIMETHOXYDISILOXANE
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Molecular Weight

194.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18187-24-1
Record name TETRAMETHYL-1,3-DIMETHOXYDISILOXANE
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Record name 1,3-Dimethoxytetramethyldisiloxane
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Synthetic Methodologies for Tetramethyl 1,3 Dimethoxydisiloxane

Novel Synthetic Strategies for Tetramethyl-1,3-dimethoxydisiloxane

Green Chemistry Principles in Disiloxane (B77578) Synthesis

Modern synthetic strategies for disiloxanes are increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous materials, and energy efficiency. A key development in this area is the move away from traditional methods, which may use stoichiometric oxidants or metal catalysts, towards more sustainable catalytic systems. researchgate.net

Metal-free catalysis represents a significant advancement in the green synthesis of siloxanes. researchgate.net Researchers have successfully demonstrated the use of organocatalysts for the oxidative hydrolysis of hydrido-siloxanes to form 1,3-disiloxanediols. nih.govacs.org For instance, 2,2,2-trifluoroacetophenone (B138007) has been employed as an effective organocatalyst under basic conditions, achieving quantitative yields with very low catalyst loadings (as low as 0.01 mol %). nih.govacs.org This approach avoids the use of expensive and potentially toxic transition metals like ruthenium, iridium, chromium, and rhodium that have been used in other hydrolysis methods. nih.gov

Base-catalyzed methods also align with green chemistry principles. The use of cesium carbonate has been optimized for the hydrolysis of certain disiloxanes, providing an efficient metal-free alternative. nih.govacs.org Another innovative and environmentally benign approach involves the use of the water-tolerant Lewis acid catalyst, tris(pentafluorophenyl)borane (B72294) hydrate (B1144303) ((C₆F₅)₃B(OH₂)). researchgate.netfrontiersin.org This catalyst facilitates the synthesis of oligosiloxanes directly from hydrosilanes under mild reaction conditions, with low catalyst loading, short reaction times, and high yields and purity. researchgate.netfrontiersin.org This method, a modified Piers-Rubinsztajn reaction, involves the hydrolysis of a Si-H bond to a Si-OH group, followed by a dehydrocoupling reaction between the resulting silanol (B1196071) and another hydrosilane molecule to form the disiloxane. frontiersin.org

Process Optimization for Enhanced Yield and Purity in Research Applications

Achieving high yield and purity is paramount for the synthesis of research-grade compounds. Process optimization involves systematically adjusting reaction parameters to find the most efficient conditions. For disiloxane synthesis, key variables include the choice of catalyst, catalyst loading, solvent, temperature, and reaction time.

The optimization of catalyst loading is a critical factor. In the base-catalyzed hydrolysis of tetra-aryl disiloxanes, for example, it was found that using 5 mol % of cesium carbonate resulted in the highest yield and cleanest reaction. nih.gov Similarly, organocatalytic systems have been refined to work effectively at extremely low concentrations, which not only improves the green profile of the synthesis but also simplifies purification by reducing catalyst-derived impurities. acs.org

Reaction time and temperature are also crucial for maximizing yield while minimizing side reactions. Some catalytic systems, such as those using (C₆F₅)₃B(OH₂), can achieve complete conversion in as little as 30 minutes at room temperature. researchgate.netfrontiersin.org In other processes, such as the reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane with a metal hydride, the reaction temperature is carefully controlled between 0 and 20°C during reagent addition, followed by stirring at room temperature to ensure the reaction goes to completion. google.com

The table below summarizes optimization parameters for different catalytic systems used in disiloxane synthesis.

Table 1: Optimization of Catalytic Systems for Disiloxane Synthesis

Catalytic System Key Optimization Parameters Typical Conditions & Outcomes Citations
Organocatalysis (BzCF₃) Catalyst loading, pH 0.01-10 mol % catalyst, basic conditions (pH 11.0), H₂O₂, room temperature, 2 hours. Achieves quantitative yield. nih.govacs.org
Base Catalysis (Cs₂CO₃) Catalyst loading 5 mol % catalyst, THF solvent, H₂O₂, room temperature, 2 hours. Affords high yield and selectivity for specific substrates. nih.govacs.org
Lewis Acid Catalysis ((C₆F₅)₃B(OH₂)) Catalyst loading, reaction time 0.1 mol% catalyst, room temperature. Reactions can be complete in 30 minutes with >99% conversion. researchgate.netfrontiersin.org

Isolation and Purification Techniques for Research-Grade Compounds

Following synthesis, a multi-step process is required to isolate and purify this compound to a standard suitable for research applications. This ensures the removal of unreacted starting materials, catalysts, solvents, and byproducts.

A common initial workup procedure involves liquid-liquid extraction. The reaction mixture is typically diluted with a water-immiscible organic solvent, such as dichloromethane (B109758) (DCM), and then washed with water. acs.org This step serves to remove water-soluble impurities and catalyst residues. The organic layer containing the desired product is then separated.

To remove any residual water from the organic solvent, a drying agent is used. Anhydrous sodium sulfate (B86663) (Na₂SO₄) is a common choice for this purpose. acs.org After drying, the mixture is filtered to remove the drying agent, and the solvent is subsequently removed from the filtrate, usually under reduced pressure using a rotary evaporator (in vacuo). acs.org This process concentrates the crude product.

For achieving high, research-grade purity, distillation is a frequently employed final purification step. google.com This technique separates compounds based on differences in their boiling points. For this compound, which has a boiling point of 139°C, distillation is an effective method to separate it from lower- or higher-boiling impurities. chemfish.com

The purity of the final product is verified using analytical techniques. Nuclear Magnetic Resonance (¹H-NMR) spectroscopy and Infrared (IR) spectroscopy are standard methods used to confirm the chemical structure and purity of the isolated disiloxane. google.com

The table below outlines a general procedure for the isolation and purification of a disiloxane compound.

Table 2: General Isolation and Purification Protocol for Disiloxanes

Step Technique Purpose Citation
1. Quenching & Dilution Addition of water; dilution with an organic solvent (e.g., DCM). To stop the reaction and prepare for extraction. acs.org
2. Extraction Liquid-liquid extraction in a separatory funnel. To separate the product from water-soluble impurities. acs.org
3. Drying Addition of an anhydrous salt (e.g., Na₂SO₄) to the organic layer. To remove dissolved water from the organic phase. acs.org
4. Filtration & Concentration Filtration to remove the drying agent, followed by solvent removal in vacuo. To remove the solid drying agent and isolate the crude product. acs.org
5. Final Purification Distillation. To separate the target compound from impurities with different boiling points, achieving high purity. google.com

Spectroscopic and Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of tetramethyl-1,3-dimethoxydisiloxane, providing unambiguous information about the connectivity and chemical environment of its constituent atoms.

29Si NMR spectroscopy is a powerful and direct method for probing the silicon environment within a molecule. huji.ac.il Although the 29Si isotope has a low natural abundance (4.7%) and a relatively low sensitivity compared to protons, it offers a wide chemical shift range, which is highly sensitive to the substituents attached to the silicon atom. huji.ac.ilmagritek.com This makes it an excellent tool for characterizing siloxanes.

For this compound, the 29Si NMR spectrum provides critical data for confirming its structure. The chemical shift of the silicon atoms is influenced by the neighboring methoxy (B1213986) and siloxane bridge oxygen atoms. In related disiloxane (B77578) structures, the chemical shifts can vary significantly based on the electronic and steric effects of the substituents. For instance, in 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane, the 29Si chemical shift is observed at -0.52 ppm. rsc.org In contrast, the silicon atoms in 1,1,1,3,3,3-hexaphenyldisiloxane appear at -17.50 ppm, while those in 1,3-dibenzyl-1,1,3,3-tetramethyldisiloxane are found at 5.57 ppm. rsc.org The specific chemical shift for this compound would be expected to fall within a characteristic range for silicon atoms bonded to one oxygen of a siloxane bridge and one methoxy group.

It is important to note that 29Si NMR spectra can sometimes exhibit a broad background signal around -110 ppm due to the glass and quartz components of the NMR tube and probe. huji.ac.il

¹H and ¹³C NMR spectroscopy provide complementary and essential information for the complete structural elucidation of this compound. nih.gov

In the ¹H NMR spectrum, one would expect to observe distinct signals for the methyl protons attached to the silicon atoms and the methyl protons of the methoxy groups. The integration of these signals would correspond to the ratio of these protons in the molecule. For example, in the related compound 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane, the methyl protons on the silicon atoms appear as a singlet at 0.33 ppm. rsc.org

The ¹³C NMR spectrum reveals the chemical environments of the carbon atoms. Separate resonances are expected for the carbon atoms of the methyl groups bonded to silicon and the carbon atoms of the methoxy groups. For 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane, the methyl carbons attached to silicon have a chemical shift of 0.84 ppm. rsc.org The chemical shifts for the carbons in this compound will be characteristic of its specific electronic environment.

Table 1: Representative NMR Data for Related Disiloxane Compounds

Compound29Si Chemical Shift (ppm)¹H Chemical Shift (ppm) (Si-CH₃)¹³C Chemical Shift (ppm) (Si-CH₃)
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane rsc.org-0.520.330.84
1,3-Dibenzyl-1,1,3,3-tetramethyldisiloxane rsc.org5.57-0.02-0.11
1,1,1,3,3,3-Hexaethyldisiloxane rsc.org9.38Not specified6.38, 6.80

This table presents data for structurally related compounds to provide context for the expected spectral features of this compound.

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are instrumental in identifying the functional groups present in this compound by probing their characteristic vibrational modes.

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups within a molecule. The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its various bonds. nist.gov

Key expected vibrational bands include:

Si-O-Si stretching: This is a hallmark of siloxanes and typically appears as a strong, broad band in the region of 1000-1100 cm⁻¹.

Si-CH₃ rocking and deformation: These vibrations are usually observed around 800-850 cm⁻¹ and 1250-1270 cm⁻¹, respectively.

C-H stretching: These vibrations from the methyl groups will be present in the 2900-3000 cm⁻¹ region.

C-O stretching: The stretching of the C-O bond in the methoxy group is expected to appear in the spectrum.

The NIST Chemistry WebBook provides a reference IR spectrum for Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-. nist.gov This spectrum can be used for comparison and confirmation of the compound's identity.

Raman spectroscopy provides complementary information to FTIR. While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. aps.org The Si-O-Si symmetric stretch, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. Similarly, the Si-C symmetric stretching vibrations are typically strong in Raman spectra. This technique is particularly useful for studying the backbone structure of siloxane polymers.

Mass Spectrometry for Molecular Identification and Composition Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, mass spectrometry can confirm its molecular formula (C₆H₁₈O₃Si₂). nih.govalfa-chemistry.com The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

The mass spectrum will show a molecular ion peak corresponding to the mass of the intact molecule. Additionally, a characteristic fragmentation pattern will be observed, which can provide further structural information. Common fragmentation pathways for siloxanes involve the cleavage of Si-C and Si-O bonds. Analysis of these fragment ions helps to piece together the structure of the original molecule. For instance, GC-MS data for the related compound 1,1,3,3-tetramethyldisiloxane (B107390) shows prominent peaks that can be used for its identification. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgfiveable.mephi.com The technique is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. wikipedia.orgcarleton.edu By measuring the kinetic energy of these emitted photoelectrons, their binding energy can be calculated, which is characteristic of each element and its chemical environment. wikipedia.orgcarleton.edu

In the context of this compound, XPS would be an invaluable tool for analyzing its interaction with various substrates or its role in the formation of thin films and coatings. For instance, if this compound is used as a precursor for depositing silica (B1680970) or siloxane layers, XPS could be employed to study the composition and chemical bonding of the resulting surface. It can provide information on the presence of silicon, oxygen, and carbon, and more importantly, on their chemical states. mdpi.com For example, XPS can distinguish between silicon in a siloxane (Si-O-Si) backbone, a methoxy group (Si-O-C), or a silanol (B1196071) group (Si-OH) that may form upon hydrolysis. mdpi.com

While specific XPS studies on this compound are not widely available in public literature, a hypothetical analysis would involve acquiring a survey spectrum to identify all present elements, followed by high-resolution scans of the Si 2p, O 1s, and C 1s regions. The binding energies of the peaks in these high-resolution spectra would provide detailed information about the chemical environment of each element.

Hypothetical XPS Data for a Surface Treated with this compound:

Element Photoelectron Line Typical Binding Energy (eV) Inferred Chemical State
SiliconSi 2p~102.5Si-O-Si (Siloxane)
~103.5Si-O-C (Methoxy) / Si-OH (Silanol)
OxygenO 1s~532.8Si-O-Si (Siloxane)
~533.5Si-O-C (Methoxy) / C-O
CarbonC 1s~284.8C-H/C-C (Adventitious Carbon)
~286.5C-O (Methoxy)

This table is illustrative and actual binding energies can vary depending on the specific chemical environment and instrument calibration.

By combining XPS with ion beam etching, a depth profile of the elemental composition and chemical states can be obtained, which is particularly useful for characterizing the structure of thin films derived from this compound. phi.com

Other Advanced Spectroscopic and Analytical Methods for Mechanistic Insights

To gain a comprehensive understanding of the reaction mechanisms involving this compound, such as hydrolysis and condensation, a combination of other advanced spectroscopic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure of silicon-containing compounds. sudmed.ru In particular, 29Si NMR spectroscopy is highly sensitive to the local environment of the silicon nucleus. ucsb.eduresearchgate.net It can be used to monitor the hydrolysis of the methoxy groups and the subsequent condensation reactions to form siloxane bonds. ucsb.eduresearchgate.netscispace.com Different silicon environments, such as those in the starting material, intermediate silanols, and various condensed species (e.g., dimers, trimers, and larger oligomers), give rise to distinct signals in the 29Si NMR spectrum. researchgate.netresearchgate.net This allows for the tracking of reactant consumption and product formation over time, providing valuable kinetic and mechanistic data. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a widely used technique for identifying functional groups in molecules. sudmed.ru For this compound and its reaction products, FTIR can readily detect the presence of key vibrational modes. gelest.com Characteristic absorption bands for Si-O-Si (siloxane) stretching are typically observed in the 1100-1000 cm⁻¹ region. sudmed.ruresearchgate.net The presence of Si-OH (silanol) groups, formed during hydrolysis, can be identified by their stretching vibrations around 3690 cm⁻¹ (for free silanols) and a broad band in the 950-810 cm⁻¹ range. gelest.com The disappearance of bands associated with the Si-O-CH₃ groups and the appearance and evolution of Si-O-Si and Si-OH bands provide direct evidence for the progression of hydrolysis and condensation reactions. acs.org Attenuated Total Reflectance (ATR)-FTIR is a surface-sensitive variant that can be used to study reactions at interfaces. sudmed.ruacs.org

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. mdpi.com It is particularly useful for studying the symmetric vibrations of non-polar bonds, which may be weak in the FTIR spectrum. For instance, the Si-O-Si symmetric stretch can be observed using Raman spectroscopy. Confocal Raman microscopy can be used to obtain spatially resolved chemical information. oup.com

Mass Spectrometry (MS): Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS), can be used to identify the molecular weights of oligomeric species formed during the condensation of this compound. nih.gov Fragmentation analysis in tandem MS (MS/MS) can provide further structural information about these intermediates and products. nih.gov

By integrating the data from these various spectroscopic and analytical methods, a detailed picture of the chemical behavior of this compound can be constructed, from its surface interactions to its transformation in solution.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. For siloxanes, these studies often focus on the nature of the siloxane (Si-O-Si) bond and the influence of various substituents on the molecular geometry and electronic landscape. nih.govnih.gov

Density Functional Theory (DFT) for Energy Barriers and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For compounds related to Tetramethyl-1,3-dimethoxydisiloxane, DFT calculations have been employed to understand reaction mechanisms, such as hydrolysis, and to determine energy barriers for various chemical transformations. researchgate.netnih.gov These calculations can provide insights into the reactivity of the Si-O bond, which is a key feature of siloxanes. nih.gov For instance, DFT studies on the hydrolysis of silicon alkoxides have elucidated the role of catalysts and the formation of pentacoordinated silicon transition states. researchgate.net

Conformational Analysis and Stability Predictions

The flexibility of the Si-O-Si bond angle allows for a variety of conformations in siloxane molecules. silicones.eu Conformational analysis, often performed using computational methods, helps in identifying the most stable (lowest energy) three-dimensional structures of a molecule. For linear and cyclic siloxanes, theoretical calculations have been used to explore the potential energy surface and predict the most likely conformations. researchgate.net The stability of different conformers is influenced by steric and electronic effects of the substituents on the silicon atoms.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For polysiloxanes and their oligomers, MD simulations provide valuable information about their dynamic properties, such as chain flexibility, diffusion, and interactions with other molecules or surfaces. nih.gov These simulations can help in understanding the macroscopic properties of silicone materials based on the behavior of their constituent molecules.

Prediction of Reactivity and Degradation Pathways

Theoretical modeling is instrumental in predicting how a molecule will react under different conditions and the likely pathways through which it will degrade. For siloxanes, studies have focused on the cleavage of the Si-O bond, which is a primary step in both polymerization and depolymerization reactions. researchgate.net Computational studies have investigated the mechanisms of siloxane degradation under various conditions, including acid or base catalysis and thermal decomposition. nih.govrsc.org For example, quantum-based molecular dynamics have been used to predict chemical reactions following electronic excitations, leading to the formation of radicals and subsequent degradation products. nih.gov

Elucidation of Structure-Performance Relationships via Theoretical Modeling

A key goal of computational chemistry is to establish relationships between the molecular structure of a compound and its performance in a particular application. For functionalized siloxanes, theoretical modeling can help to understand how different chemical groups attached to the siloxane backbone influence properties such as thermal stability, reactivity, and interaction with other materials. nih.govacs.org By understanding these relationships, it is possible to design new siloxane-based materials with tailored properties for specific applications.

Data Tables

Due to the lack of specific research on this compound, no data tables with detailed computational findings for this compound can be generated. The available data for related compounds is qualitative and not suitable for presentation in a tabular format that would be specific to this compound.

Q & A

Q. What are the optimal synthetic routes for preparing Tetramethyl-1,3-dimethoxydisiloxane, and how can purity be ensured?

  • Methodological Answer : this compound can be synthesized via hydrosilylation or condensation reactions. For condensation, silanol intermediates (e.g., dimethylsilanol) are reacted with chlorosilanes under inert atmospheres. Purity is achieved through fractional distillation (boiling point: ~145–150°C) and monitored via gas chromatography (GC) or NMR (¹H/²⁹Si). For example, highlights column chromatography as a purification method for structurally similar disiloxanes. Safety protocols (e.g., gloveboxes, moisture-free conditions) are critical to prevent hydrolysis .

Q. How can the molecular structure of this compound be characterized?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR identifies methyl (-CH₃) and methoxy (-OCH₃) groups (δ 0.1–0.3 ppm for Si-CH₃; δ 3.4–3.6 ppm for OCH₃). ²⁹Si NMR distinguishes Si-O-Si linkages (δ −10 to −25 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 186.4 for C₈H₁₈OSi₂) confirm the molecular weight, while fragmentation patterns validate substituents .
  • FT-IR : Peaks at 1050–1100 cm⁻¹ (Si-O-Si stretching) and 2850–2960 cm⁻¹ (C-H stretching) are diagnostic .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats. specifies EN 374-compliant gloves for siloxane handling.
  • Ventilation : Work in fume hoods to avoid inhalation (H225: flammable liquid).
  • Storage : Store under nitrogen in amber glass bottles at ≤4°C to prevent degradation .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of hydrosilylation involving this compound?

  • Methodological Answer : Regioselectivity in hydrosilylation (e.g., with alkenes) depends on catalysts (e.g., Pt/C, Karstedt’s catalyst) and solvent polarity. For example:
  • Pt/C (0.1 mol%) in toluene : Favors anti-Markovnikov addition.
  • Solvent-free conditions : Increase reaction rate but reduce control.
    Monitoring via in-situ FT-IR or GC-MS helps optimize conditions. notes that siloxane reducing agents require precise stoichiometry to avoid side reactions .

Q. What computational methods are suitable for modeling the thermophysical properties of this compound?

  • Methodological Answer :
  • Quantum Chemistry (DFT) : Calculate bond dissociation energies (Si-O: ~452 kJ/mol) and electrostatic potentials. Software like Gaussian or ORCA can model conformational stability .
  • QSPR Models : Predict vapor pressure using Antoine equation parameters (e.g., log₁₀P = 4.10855 − 1417.136/(T − 64.839) for structurally similar disiloxanes; see ).
  • Molecular Dynamics (MD) : Simulate diffusion coefficients in polymer matrices for material science applications .

Q. How can contradictions in reported thermodynamic data for disiloxanes be resolved?

  • Methodological Answer : Discrepancies in data (e.g., vapor pressure, enthalpy of formation) arise from measurement techniques (static vs. dynamic methods) or impurities. Strategies include:
  • Cross-validation : Compare DSC (Differential Scanning Calorimetry) and gas saturation methods.
  • Reference Standards : Use NIST-certified compounds (e.g., hexamethyldisiloxane, ) for calibration.
    highlights inconsistencies in Antoine parameters due to temperature ranges (303–403 K) and experimental setups .

Key Research Challenges

  • Synthetic Yield Optimization : Impurities from incomplete condensation require advanced catalysts (e.g., B(C₆F₅)₃) .
  • Stability in Polymers : Hydrolytic stability in crosslinked elastomers () demands functional group tuning (e.g., vinyl vs. methoxy substituents) .

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